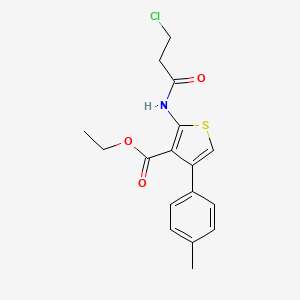

ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

説明

ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a thiophene-based compound featuring a 3-chloropropanamide substituent at the 2-position and a 4-methylphenyl group at the 4-position of the thiophene ring. Its synthesis typically involves multi-step reactions, including acylations and coupling reactions, as inferred from analogous procedures in the literature .

特性

IUPAC Name |

ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRATXVTAIRFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. The thiophene ring is a versatile scaffold in medicinal chemistry, known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

- Chemical Formula : C15H16ClN1O2S

- Molecular Weight : 303.81 g/mol

- Structure : The compound features a thiophene ring substituted with an ethyl ester and an amide group, which may influence its biological interactions.

The biological activity of ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate is believed to be mediated through interactions with specific molecular targets. Research indicates that thiophene derivatives can modulate various biochemical pathways, including:

- Antimicrobial Activity : Thiophene derivatives have shown significant activity against bacterial strains by inhibiting key enzymes such as dihydrofolate reductase and gyrase B .

- Anticancer Potential : Some studies suggest that thiophene compounds can induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiophene derivatives revealed that compounds similar to ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard disk diffusion methods.

| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | B. subtilis (MIC µg/ml) | S. typhimurium (MIC µg/ml) |

|---|---|---|---|---|

| Ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate | 5 | 10 | 5 | 10 |

| Gentamicin (Control) | 1 | 1 | 1 | 1 |

The results indicated that the compound was moderately active against all tested strains, comparable to standard antibiotics like gentamicin .

Anticancer Activity

In vitro studies have demonstrated that ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate can inhibit the proliferation of various cancer cell lines. The compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells, showing an IC50 value of approximately 25 μM, indicating significant antiproliferative activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial properties. Among these, the compound showed superior activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead structure for antibiotic development .

- Case Study on Anticancer Activity : A recent investigation into the cytotoxic effects of thiophene derivatives revealed that ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate effectively induced apoptosis in MCF-7 cells through G2/M phase arrest. Flow cytometry analysis indicated significant alterations in cell cycle distribution upon treatment with the compound .

類似化合物との比較

Key Observations :

Physicochemical and Spectroscopic Properties

While specific data for the target compound are absent in the provided evidence, comparisons can be extrapolated from structurally related molecules:

Key Differences :

- The target compound’s ethyl ester and chloropropanamide groups contribute to higher molecular weight and complexity compared to simpler intermediates like 4 .

- The thiophene core likely results in distinct UV-Vis absorption profiles compared to pyridine-based analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。